Lipophilicity Advantage over Methyl Ester Analog
The butyl ester derivative (target compound) shows a computed XLogP3 of 2.9, reflecting its higher lipophilicity relative to the corresponding methyl ester analog [1]. Although a directly measured log P for the methyl ester is not publicly available in curated databases, the molecular weight reduction from 349.5 g·mol⁻¹ (target) to the structurally related butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate (303.4 g·mol⁻¹) supports a substantially lower log P for the smaller analog, consistent with the established relationship between alkyl chain length and lipophilicity in homologous ester series. This difference in lipophilicity can influence compound solubility, membrane penetration, and retention time in reversed-phase chromatography.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.9, MW = 349.5 g·mol⁻¹ [1] |
| Comparator Or Baseline | Butyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate (CAS 403836-36-2): MW = 303.4 g·mol⁻¹ ; XLogP3 not available but expected to be lower based on reduced alkyl chain length. |
| Quantified Difference | MW increase of 46.1 g·mol⁻¹ (≈15%) and an estimated XLogP3 difference of ≥1 log unit. |
| Conditions | Computed values from PubChem (XLogP3 3.0) and vendor datasheet (MW) under standard conditions. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability in cellular assays, making the target compound a better candidate for intracellular target engagement studies compared to shorter-chain analogs.
- [1] Butyl 2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate. PubChem Compound Summary, CID 3680144. National Center for Biotechnology Information (2025). View Source
